molecular formula C29H28O9 B1681553 Schisantherin D CAS No. 64917-82-4

Schisantherin D

Cat. No. B1681553
CAS RN: 64917-82-4
M. Wt: 520.5 g/mol
InChI Key: PGEJVRVFUGSAJF-SSEZWIOCSA-N
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Description

Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera . It exhibits anti-HIV replication activities and inhibits endothelin receptor B (ETBR). It also has hepatoprotective effects .


Synthesis Analysis

The synthesis of Schisantherin D involves a complex metabolic pathway. A study on the medicinal plant Schisandra sphenanthera revealed that lignans were preferentially enriched in fruit and roots . According to weighted gene co-expression network analysis, several genes can be related to the accumulation of lignans in S. sphenanthera fruit and roots .


Molecular Structure Analysis

The molecular structure of Schisantherin D is part of the dibenzocyclooctadiene lignans, which are the main active constituents of Schisandra chinensis . The schisandrin content serves as the benchmark for assessing the quality of Schisandra chinensis .

Scientific Research Applications

Antioxidant and Neuroprotective Effects
Studies have shown Schisantherin D's potential in improving cognitive functions and memory. For instance, it has been found effective in restoring learning and memory impairment in mice induced by D-galactose, suggesting its utility in managing aging-related cognitive decline. This restoration is attributed to its antioxidant activities, demonstrating an increase in superoxide dismutase activity and a decrease in malondialdehyde content in mice, indicating a reduction in oxidative stress (Liu et al., 2018).

Anti-Inflammatory Properties
Schisantherin D also exhibits significant anti-inflammatory properties. In studies involving lipopolysaccharide-treated RAW 264.7 cells, it reduced levels of pro-inflammatory cytokines and inhibited the nuclear factor-κB and mitogen-activated protein kinase pathways, illustrating its potential in treating inflammation-related disorders (Ci et al., 2010).

Neurodegenerative Disease Management
Further, its application extends to neurodegenerative disease management, such as Parkinson's disease, by protecting dopaminergic neurons against toxins. Schisantherin D's ability to regulate intracellular reactive oxygen species and nitric oxide levels, along with modulation of signaling pathways like MAPKs, PI3K/Akt, and GSK3β, underscores its therapeutic value in neurodegenerative conditions (Zhang et al., 2015).

Liver Protection
In liver ischemia-reperfusion injury models, Schisantherin D has demonstrated protective effects by inhibiting the mitogen-activated protein kinase pathway, thereby reducing oxidative/nitrosative stress, inflammatory responses, and cell apoptosis, suggesting its role in liver injury prevention and treatment (Zheng et al., 2017).

Potential in Alzheimer's Disease
Schisantherin D has also been researched for its potential in Alzheimer's disease treatment. It was found to attenuate cognitive deficits, oxidative stress, and neurodegeneration induced by amyloid-beta in mice, positioning it as a candidate for Alzheimer's disease therapy (Li et al., 2014).

Cardioprotective Effects
Additionally, Schisantherin D has been identified to have cardioprotective effects against myocardial ischemia-reperfusion injury by reducing infarct size, oxidative stress, and cell apoptosis, suggesting its utility in heart disease management (Chang et al., 2013).

Future Directions

Future investigations into Schisantherin D should prioritize understanding the molecular mechanisms underlying its pharmacological effects, clarification of metabolites and their respective ratios, bridging the gaps in clinical research, and development of novel therapeutic strategies .

properties

IUPAC Name

[(11S,12S,13S)-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28O9/c1-15-10-17-11-19-23(36-13-34-19)25(32-3)21(17)22-18(12-20-24(26(22)33-4)37-14-35-20)27(29(15,2)31)38-28(30)16-8-6-5-7-9-16/h5-9,11-12,15,27,31H,10,13-14H2,1-4H3/t15-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEJVRVFUGSAJF-SSEZWIOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316924
Record name Schisantherin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Schisantherin D

CAS RN

64917-82-4
Record name Schisantherin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64917-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Schisantherin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064917824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Schisantherin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCHISANTHERIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKR8Q4EZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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